molecular formula C16H21NO3 B563708 rac 7-Hydroxy Propranolol-d5 CAS No. 1184982-94-2

rac 7-Hydroxy Propranolol-d5

Cat. No.: B563708
CAS No.: 1184982-94-2
M. Wt: 280.379
InChI Key: ZAVISZICVBECEV-BEHIUOGBSA-N
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Description

rac 7-Hydroxy Propranolol-d5 is a labeled metabolite of Propranolol, a widely used beta-adrenergic receptor antagonist. This compound is often utilized in biochemical and pharmacological research to study the metabolism and pharmacokinetics of Propranolol. The molecular formula of this compound is C16H16D5NO3, and it has a molecular weight of 280.37 .

Scientific Research Applications

rac 7-Hydroxy Propranolol-d5 is widely used in scientific research, including:

Safety and Hazards

As a research chemical, “rac 7-Hydroxy Propranolol-d5” is not intended for diagnostic or therapeutic use . Specific safety and hazard information may be found in the relevant Safety Data Sheets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Propranolol-d5 typically involves the deuteration of Propranolol. This process includes the introduction of deuterium atoms into the molecular structure of Propranolol to produce the deuterated analog. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: rac 7-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: Substitution reactions can occur at specific positions on the molecular structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated metabolites, while reduction can produce deuterated analogs with varying degrees of deuterium incorporation .

Mechanism of Action

rac 7-Hydroxy Propranolol-d5 exerts its effects by interacting with beta-adrenergic receptors, similar to Propranolol. The compound binds to these receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production .

Comparison with Similar Compounds

    Propranolol: The parent compound, widely used as a beta-blocker.

    7-Hydroxy Propranolol: A non-deuterated analog of rac 7-Hydroxy Propranolol-d5.

    Deuterated Propranolol: Other deuterated analogs of Propranolol with different degrees of deuterium incorporation.

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. The deuterium atoms provide a distinct mass difference, making it easier to differentiate from non-deuterated analogs in mass spectrometry and other analytical techniques .

Properties

CAS No.

1184982-94-2

Molecular Formula

C16H21NO3

Molecular Weight

280.379

IUPAC Name

8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D

InChI Key

ZAVISZICVBECEV-BEHIUOGBSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O

Synonyms

8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_(+/-)-8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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